[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1224016-01-6
Cat. No.: VC6295259
Molecular Formula: C26H28N4O7
Molecular Weight: 508.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224016-01-6 |
|---|---|
| Molecular Formula | C26H28N4O7 |
| Molecular Weight | 508.531 |
| IUPAC Name | [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C26H28N4O7/c1-7-35-19-10-8-18(9-11-19)30-15(2)23(28-29-30)26(31)36-14-20-16(3)37-25(27-20)17-12-21(32-4)24(34-6)22(13-17)33-5/h8-13H,7,14H2,1-6H3 |
| Standard InChI Key | PYBBAWOEMAJJLO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate, reflecting its intricate substitution pattern . Its molecular formula, C26H28N4O7, corresponds to a molecular weight of 508.5 g/mol, as confirmed by high-resolution mass spectrometry . The structure integrates two aromatic heterocycles: a 1,3-oxazole ring substituted with a 3,4,5-trimethoxyphenyl group and a 1H-1,2,3-triazole moiety linked to a 4-ethoxyphenyl group .
Structural Characterization
Key structural elements include:
-
Oxazole core: A five-membered ring containing oxygen and nitrogen at positions 1 and 3, respectively, with a methyl group at position 5 and a 3,4,5-trimethoxyphenyl substituent at position 2 .
-
Triazole-carboxylate system: A 1,2,3-triazole ring substituted with a methyl group at position 5 and ester-linked to a methylene-oxazole moiety via a carboxylate bridge .
-
Aromatic substituents: Electron-donating methoxy (3,4,5-trimethoxy) and ethoxy (4-ethoxy) groups that influence electronic distribution and solubility .
The canonical SMILES representation, CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C, provides a machine-readable description of atomic connectivity .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for this compound remain proprietary, analogous molecules suggest a multi-step strategy involving:
-
Oxazole formation: Cyclocondensation of 3,4,5-trimethoxybenzaldehyde with methyl isocyanoacetate under Huisgen conditions to yield the 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole intermediate.
-
Triazole synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-ethoxyphenyl azide and methyl propiolate, followed by methylation at position 5.
-
Esterification: Coupling the oxazole alcohol with the triazole carboxylic acid using DCC/DMAP or similar activating agents.
Reaction conditions typically employ anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with purification via silica gel chromatography.
Yield Optimization Challenges
Key challenges in scaling production include:
-
Steric hindrance: Bulky substituents on both heterocycles reduce reaction rates during esterification (typical yields: 45–55%).
-
Regioselectivity: Ensuring proper orientation during triazole formation requires precise stoichiometric control of copper catalysts.
-
Purification: Separation from byproducts like unreacted azides necessitates gradient elution HPLC.
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties include:
The relatively high LogP value indicates lipophilicity, suggesting favorable membrane permeability for biological applications .
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR)
-
1H NMR (300 MHz, CDCl3):
Infrared Spectroscopy (IR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume